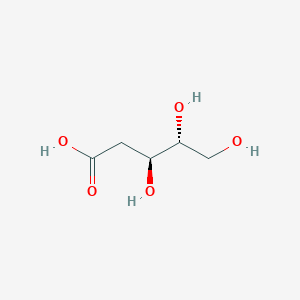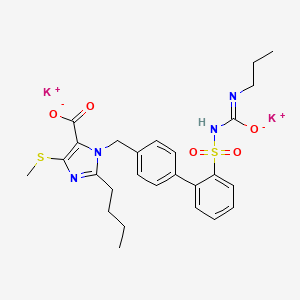
Secosyrin 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Secosyrin 1 is a natural product found in Pseudomonas syringae with data available.
Applications De Recherche Scientifique
Total Synthesis and Stereochemistry : The first total synthesis of (+)-Secosyrin 1 was accomplished in a stereoselective manner from diisopropyl D-tartrate. This synthesis unambiguously established the stereochemistry of (+)-Secosyrin 1 (Mukai, Moharram, & Hanaoka, 1997). Additionally, further total syntheses of (+)-Secosyrins 1 and 2 and (+)-Syributins 1 and 2 are described. These syntheses established their relative and absolute stereochemistry unambiguously (Mukai, Moharram, Azukizawa, & Hanaoka, 1997).
Synthesis Approaches : A short synthesis of (+/-)-secosyrin 1 is presented, starting from an electron-deficient furan and exploring aspects of stereoselectivity in dihydroxylation and reduction of a cyclic ketone (Donohoe, Fisher, & Edwards, 2004). Another research describes an alternative approach for the preparation of enantiopure secosyrins 1 and 2 using a D-arabinose derivative (Koumbis & Varvogli, 2006).
Utilization in Natural Product Syntheses : The use of furans in natural product syntheses includes the preparation of syringolides, which are associated with secosyrin 1, indicating its relevance in biochemical and organic synthesis studies (Wong, Yu, & Yick, 1999).
Innovative Synthetic Methods : A novel approach using ketyl radical cyclization of β-disubstituted acrylates is described for the synthesis of secosyrin 1. This method showcases innovative techniques in organic synthesis, relevant to the production and study of Secosyrin 1 (Donner, 2013).
Propriétés
Nom du produit |
Secosyrin 1 |
|---|---|
Formule moléculaire |
C13H20O6 |
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
[(3R,4S,5R)-3-hydroxy-8-oxo-1,7-dioxaspiro[4.4]nonan-4-yl] hexanoate |
InChI |
InChI=1S/C13H20O6/c1-2-3-4-5-10(15)19-12-9(14)7-18-13(12)6-11(16)17-8-13/h9,12,14H,2-8H2,1H3/t9-,12+,13-/m1/s1 |
Clé InChI |
BSPDBROUVLBHSZ-JIMOISOXSA-N |
SMILES isomérique |
CCCCCC(=O)O[C@H]1[C@@H](CO[C@@]12CC(=O)OC2)O |
SMILES canonique |
CCCCCC(=O)OC1C(COC12CC(=O)OC2)O |
Synonymes |
secosyrin 1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



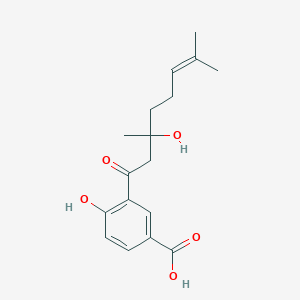
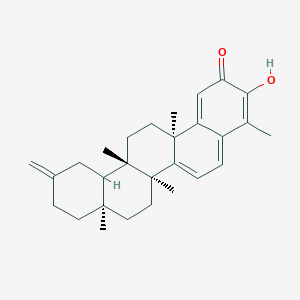
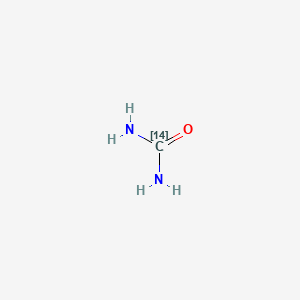
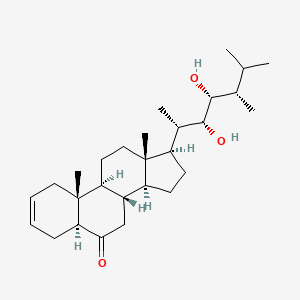

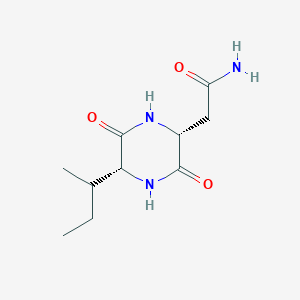

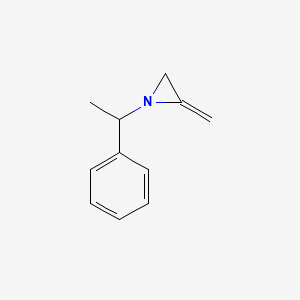
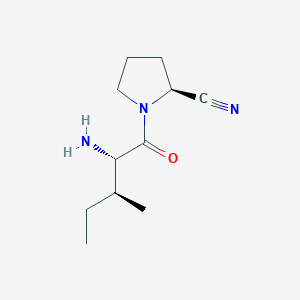
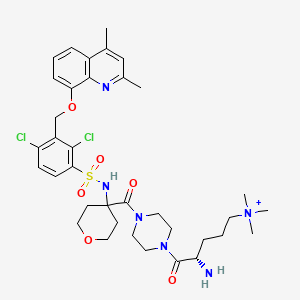

![1-[(4-Tert-butylphenyl)methyl-methylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1248290.png)
